molecular formula C9H5BrFN B15170356 4-(2-Bromo-2-fluoroethenyl)benzonitrile CAS No. 897393-09-8

4-(2-Bromo-2-fluoroethenyl)benzonitrile

Cat. No.: B15170356
CAS No.: 897393-09-8
M. Wt: 226.04 g/mol
InChI Key: WKUYMHIYECIUPZ-UHFFFAOYSA-N
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Description

4-(2-Bromo-2-fluoroethenyl)benzonitrile is an organic compound with the molecular formula C9H5BrFN. It is a derivative of benzonitrile, featuring both bromine and fluorine atoms attached to the ethenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-2-fluoroethenyl)benzonitrile typically involves multi-step reactions. One common method starts with the bromination of 2-fluoroaniline, followed by a series of reactions to introduce the nitrile group and the ethenyl moiety. The reaction conditions often involve the use of N-bromosuccinimide (NBS) in dichloromethane at low temperatures, followed by further reactions with sulfuric acid, sodium nitrite, and copper(II) sulfate pentahydrate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-2-fluoroethenyl)benzonitrile can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common in the literature.

    Cyclization Reactions: The nitrile group can react with other functional groups to form heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include palladium catalysts for coupling reactions, strong acids like sulfuric acid for nitration, and bases for deprotonation steps. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction pathway. For example, substitution reactions can yield a variety of substituted benzonitriles, while cyclization reactions can produce complex heterocyclic structures.

Scientific Research Applications

4-(2-Bromo-2-fluoroethenyl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Bromo-2-fluoroethenyl)benzonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In medicinal chemistry, its mechanism may involve interactions with biological targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary widely based on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Bromo-2-fluoroethenyl)benzonitrile is unique due to the presence of both bromine and fluorine atoms on the ethenyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable intermediate in organic synthesis and materials science, offering versatility that similar compounds may lack.

Properties

CAS No.

897393-09-8

Molecular Formula

C9H5BrFN

Molecular Weight

226.04 g/mol

IUPAC Name

4-(2-bromo-2-fluoroethenyl)benzonitrile

InChI

InChI=1S/C9H5BrFN/c10-9(11)5-7-1-3-8(6-12)4-2-7/h1-5H

InChI Key

WKUYMHIYECIUPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=C(F)Br)C#N

Origin of Product

United States

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